molecular formula C10H15NO2 B8185015 1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one

1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one

Cat. No.: B8185015
M. Wt: 181.23 g/mol
InChI Key: PUBLKLCSORWLFB-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with a butynyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one typically involves the reaction of a pyrrolidinone derivative with a butynyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution. The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The butynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond in the butynyl group can be reduced to a double or single bond using hydrogenation reactions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted pyrrolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one involves its interaction with specific molecular targets. The butynyl group can participate in click chemistry reactions, allowing the compound to form covalent bonds with target molecules. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    1-(But-3-yn-1-yl)pyrrolidine: Similar structure but lacks the ethoxy group.

    But-3-yn-1-amine: Contains a butynyl group but differs in the amine functionality.

    But-3-yn-1-ol: Contains a butynyl group with a hydroxyl group instead of the pyrrolidinone ring.

Uniqueness: 1-(But-3-yn-1-yl)-5-ethoxypyrrolidin-2-one is unique due to the combination of the butynyl and ethoxy groups on the pyrrolidinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-but-3-ynyl-5-ethoxypyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-5-8-11-9(12)6-7-10(11)13-4-2/h1,10H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBLKLCSORWLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(=O)N1CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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